E7766 disodium synthesis and chemical structure
E7766 disodium synthesis and chemical structure
An In-depth Technical Guide to E7766 Disodium: Synthesis and Chemical Structure
Introduction
E7766 is a structurally novel, macrocycle-bridged stimulator of interferon genes (STING) agonist developed for cancer immunotherapy.[1][2][3] As a potent activator of both human and mouse STING pathways, E7766 has demonstrated significant antitumor activity in preclinical models and is currently under clinical investigation.[4][5][6] Its unique macrocyclic structure locks the molecule in a bioactive conformation, enhancing binding affinity and conferring pan-genotypic activity across major human STING variants.[4][7] This guide provides a detailed overview of the chemical structure, synthesis, and biological activity of E7766 for researchers and drug development professionals.
Chemical Structure and Properties
E7766 is distinguished by a transannular macrocyclic bridge that links the two nucleobases of a cyclic dinucleotide (CDN) core.[4][7] This structural constraint pre-organizes the molecule into the U-shaped conformation required for optimal binding to the STING protein dimer.[7] The molecule comprises two 2'-deoxy-2'-fluoro-adenosine moieties linked by phosphorothioate bonds and the olefin macrocycle.[8]
Systematic Name (IUPAC): (19S,22R,23R,23aR,25R,27aR,29R,210R,210aR,212S,214aR,39S,E)-23,210-difluoro-25,212-dimercapto-23,23a,27a,29,210,210a,214,214a-octahydro-19H,22H,27H,39H-4,9-diaza-1,3(9,6)-dipurina-2(2,9)-difuro[3,2-d:3',2'-j][1][2][9][10]tetraoxa[4][11]diphosphacyclododecinacyclononaphan-6-ene 25,212-dioxide[12]
| Property | Value | Reference |
| Chemical Formula | C₂₄H₂₆F₂N₁₀O₈P₂S₂ | [12] |
| Molecular Weight | 746.60 g/mol | [12] |
| Exact Mass | 746.0820 | [12] |
| CAS Number | 2242635-02-3 | [12] |
| Appearance | White to off-white solid powder |
Figure 1: 2D Chemical Structure of E7766.
The crystal structure of E7766 in complex with the human STING protein has been resolved (PDB ID: 6XF3), providing detailed insights into the binding interactions that underpin its high potency and broad activity.[11]
Synthesis of E7766
Two complementary, stereoselective synthetic routes for E7766 have been developed.[4][7] The following outlines the key steps of the first-generation synthesis. The process involves the careful construction of the modified nucleoside components, followed by the formation of the cyclic dinucleotide, and finally, the crucial macrocyclization step.
Experimental Protocol: First-Generation Synthesis
A detailed, step-by-step protocol for the synthesis of E7766 is proprietary and found within the primary literature. However, the overall synthetic strategy can be summarized as follows:
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Preparation of Modified Nucleosides: The synthesis begins with commercially available adenosine precursors. Standard protecting group chemistry is employed to selectively protect the hydroxyl groups. Fluorination at the 2'-position is a key step, followed by the introduction of functional groups on the purine base necessary for the subsequent macrocyclization.
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Phosphoramidite Chemistry: The protected and modified nucleosides are converted into phosphoramidite building blocks.
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Oligonucleotide Synthesis: The two phosphoramidite monomers are coupled on a solid support or in solution to form the linear dinucleotide. This step establishes the phosphorothioate linkages with controlled stereochemistry.
-
Cyclization: The linear precursor is cleaved from the solid support (if used) and subjected to an intramolecular cyclization reaction to form the core cyclic dinucleotide structure.
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Macrocyclization: The defining step involves the formation of the trans-annular olefin bridge between the two adenine bases. This is typically achieved via a ring-closing metathesis reaction (e.g., using a Grubbs catalyst) between two pre-installed alkene tethers on the nucleobases.
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Deprotection and Purification: All remaining protecting groups are removed under appropriate conditions. The final product, E7766, is then purified to a high degree using chromatographic techniques such as reverse-phase high-performance liquid chromatography (HPLC). The disodium salt is prepared in the final steps by titration with a sodium source.
Synthesis Workflow
Caption: High-level workflow for the stereoselective synthesis of E7766.
Mechanism of Action and Signaling Pathway
E7766 functions as a direct agonist of the STING protein, a central mediator of innate immunity.[1] Upon administration, E7766 binds to the STING dimer in the endoplasmic reticulum, inducing a conformational change.[7] This activation leads to the recruitment and phosphorylation of TANK-binding kinase 1 (TBK1), which in turn phosphorylates Interferon Regulatory Factor 3 (IRF3).[1] Phosphorylated IRF3 dimerizes, translocates to the nucleus, and drives the transcription of type I interferons (IFN-α/β) and other pro-inflammatory cytokines and chemokines, such as CXCL10.[1][10] This cascade initiates a robust anti-tumor immune response, characterized by enhanced antigen presentation by dendritic cells and the activation and recruitment of cytotoxic T lymphocytes (CTLs) into the tumor microenvironment.[1][8]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. E7766, a Macrocycle-Bridged Stimulator of Interferon Genes (STING) Agonist with Potent Pan-Genotypic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The human STING agonist E7766 induces immunogenic tumor clearance, independent of tumor-intrinsic STING expression in the KRASG12D/+ Trp53−/− murine model of sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Trial watch: STING agonists in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stereoselective Synthesis and Anticancer Activity of 2,6-Disubstituted trans-3-Methylidenetetrahydropyran-4-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phase I dose-escalation and pharmacodynamic study of STING agonist E7766 in advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Research Portal [scholarship.miami.edu]
- 10. rcsb.org [rcsb.org]
- 11. medkoo.com [medkoo.com]
- 12. researchgate.net [researchgate.net]
